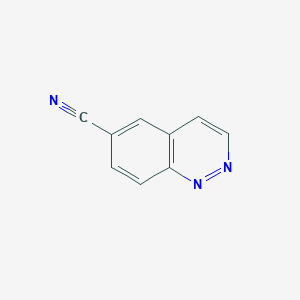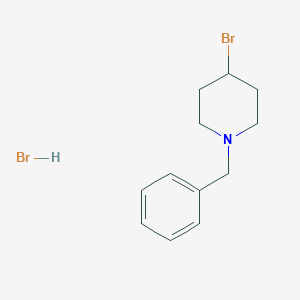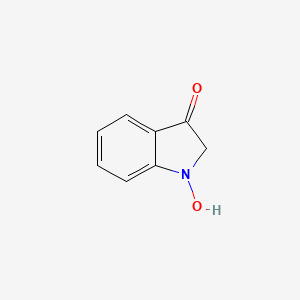
1,4,7-Triazecanetrihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Triazecanetrihydrobromide is a chemical compound known for its unique structure and properties. It is a trivalent cyclic amine, often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions. This compound is characterized by its three nitrogen atoms, which are strategically positioned to facilitate various chemical reactions and interactions.
Méthodes De Préparation
The synthesis of 1,4,7-Triazecanetrihydrobromide typically involves the reaction of diethylenetriamine with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using agents such as ethylene glycol ditosylate or ethylene dibromide, resulting in the formation of the triazacyclononane ring. The final step involves the removal of protecting groups and the addition of hydrobromic acid to yield this compound .
Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,4,7-Triazecanetrihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.
Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired reaction pathway. Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Applications De Recherche Scientifique
1,4,7-Triazecanetrihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,4,7-Triazecanetrihydrobromide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s trivalent nitrogen atoms play a crucial role in these interactions, facilitating the binding and stabilization of metal ions .
Comparaison Avec Des Composés Similaires
1,4,7-Triazecanetrihydrobromide can be compared to other similar compounds, such as:
1,4,7-Triazacyclononane: Similar in structure but without the hydrobromide component, making it less reactive in certain chemical environments.
1,4,7,10-Tetraazacyclododecane: Contains an additional nitrogen atom, which can lead to different chemical and biological properties.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A methylated derivative that exhibits different reactivity and stability profiles
Propriétés
Formule moléculaire |
C7H20Br3N3 |
|---|---|
Poids moléculaire |
385.97 g/mol |
Nom IUPAC |
1,4,7-triazecane;trihydrobromide |
InChI |
InChI=1S/C7H17N3.3BrH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H |
Clé InChI |
VEKRXKXLBVURDT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNC1.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


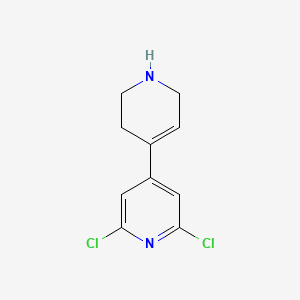
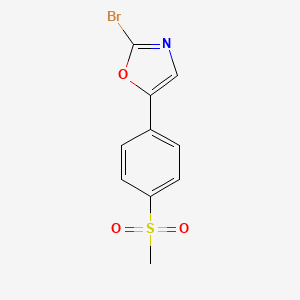
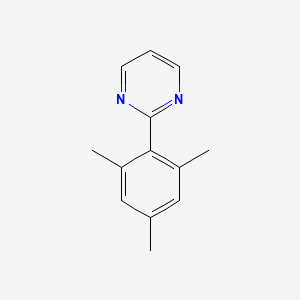
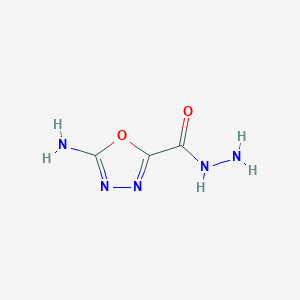

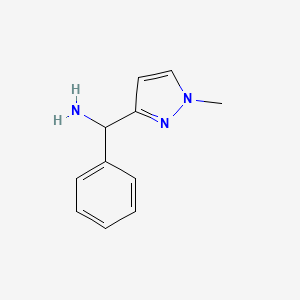
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
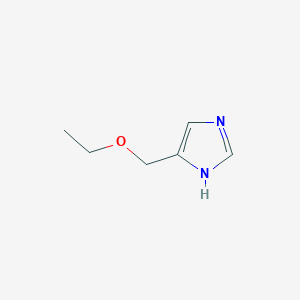
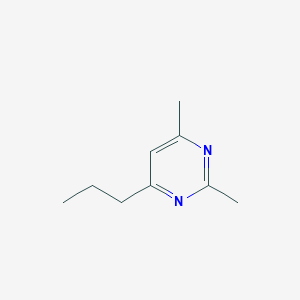
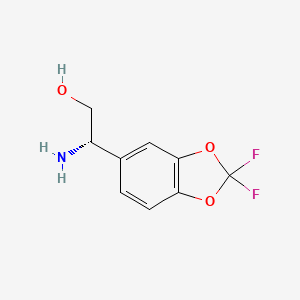
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13120504.png)
